molecular formula C21H18F2N2O3 B7477276 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide

2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide

Cat. No. B7477276
M. Wt: 384.4 g/mol
InChI Key: BMCHLIPCANAIBM-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, which are essential for energy production in cancer cells.

Mechanism of Action

2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide targets the mitochondrial TCA cycle enzymes, including pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for energy production in cancer cells. By inhibiting these enzymes, this compound disrupts the TCA cycle and reduces ATP production, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. This compound also inhibits the phosphorylation of AKT, a protein that promotes cell survival and proliferation. In addition, this compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can further induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide is that it can be easily synthesized in the laboratory using standard organic chemistry techniques. In addition, this compound has shown efficacy in preclinical models of various types of cancer, indicating its potential as a broad-spectrum anticancer agent. However, one limitation of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the development of 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide as an anticancer agent. One direction is to test this compound in clinical trials to determine its safety and efficacy in humans. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify biomarkers that can predict response to treatment. Finally, the development of more potent and selective inhibitors of mitochondrial TCA cycle enzymes may lead to the discovery of new anticancer agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide involves the condensation of 2,5-difluoroaniline with cyclohexanone in the presence of sodium hydroxide to form 2-cyclohexyl-2,5-difluoroaniline. This intermediate is then reacted with phthalic anhydride in the presence of acetic anhydride to form this compound (this compound).

Scientific Research Applications

2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the TCA cycle and inhibiting ATP production. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in animal models of cancer.

properties

IUPAC Name

2-cyclohexyl-N-(2,5-difluorophenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O3/c22-13-7-9-17(23)18(11-13)24-19(26)12-6-8-15-16(10-12)21(28)25(20(15)27)14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCHLIPCANAIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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